molecular formula C10H12ClN B1429547 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1789469-91-5

6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1429547
CAS No.: 1789469-91-5
M. Wt: 181.66 g/mol
InChI Key: WENOSXQZUHWESJ-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the isoquinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form tetrahydroisoquinoline derivatives . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with acid anhydrides or acid chlorides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed carbon-carbon cross-coupling reactions has also been explored for the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline and dihydroisoquinoline derivatives, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Uniqueness: The presence of both the chlorine atom and the methyl group in 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline imparts unique chemical properties, making it a versatile compound for various applications. Its distinct structure allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

6-chloro-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENOSXQZUHWESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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